molecular formula C12H11NO2S B1348627 Methyl 2-amino-4-phenylthiophene-3-carboxylate CAS No. 67171-55-5

Methyl 2-amino-4-phenylthiophene-3-carboxylate

Cat. No. B1348627
CAS RN: 67171-55-5
M. Wt: 233.29 g/mol
InChI Key: KHNSKPUYBBZGLW-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-phenylthiophene-3-carboxylate” is a synthetic compound with the molecular formula C12H11NO2S and a molecular weight of 233.2912. It is a useful reactant for the synthesis of thienopyrimidine-based FLT3 inhibitors1.



Synthesis Analysis

While specific synthesis methods for “Methyl 2-amino-4-phenylthiophene-3-carboxylate” were not found in the search results, a related compound, ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, has been synthesized and used in antibacterial activity studies3.



Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-phenylthiophene-3-carboxylate” consists of a thiophene ring (a five-membered ring with one sulfur atom) attached to a phenyl group and a carboxylate group12.



Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 2-amino-4-phenylthiophene-3-carboxylate” were not found in the search results.



Physical And Chemical Properties Analysis

“Methyl 2-amino-4-phenylthiophene-3-carboxylate” has a melting point of 140-142°C1.


Scientific Research Applications

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . It has been proven to be effectual drugs in present respective disease scenario .

  • Corrosion Inhibitors : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They prevent the corrosion of metals, thus extending the life of metal structures and components.

  • Organic Semiconductors : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

  • Pharmacological Properties : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

  • Anti-inflammatory Drugs : For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

  • Dental Anesthetic : Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

  • Synthesis of Anticancer Agents : 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .

Future Directions

The search results did not provide specific future directions for “Methyl 2-amino-4-phenylthiophene-3-carboxylate”. However, given its use in the synthesis of thienopyrimidine-based FLT3 inhibitors1, it may continue to be of interest in the development of new cancer therapies.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

methyl 2-amino-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNSKPUYBBZGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350681
Record name methyl 2-amino-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-phenylthiophene-3-carboxylate

CAS RN

67171-55-5
Record name methyl 2-amino-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4-phenylthiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Mobinikhaledi, M Kalhor… - Asian Journal of …, 2010 - Asian Journal of Chemistry
Number of citations: 14
A Hamid, A Elomri, A Daïch - Tetrahedron letters, 2006 - Elsevier
… Similarly, with the known methyl 2-amino-4-phenylthiophene-3-carboxylate (8c), 28 the reaction resulted in the formation of the expected and new thienopyrimido-β-carboline 2c in …
Number of citations: 47 www.sciencedirect.com
H Nara, A Kaieda, K Sato, T Naito… - Journal of Medicinal …, 2017 - ACS Publications
On the basis of a superposition study of X-ray crystal structures of complexes of quinazoline derivative 1 and triazole derivative 2 with matrix metalloproteinase (MMP)-13 catalytic …
Number of citations: 49 pubs.acs.org

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